Cas no 2197750-28-8 (N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide)

N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide structure
2197750-28-8 structure
商品名:N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide
CAS番号:2197750-28-8
MF:C11H18N2O3
メガワット:226.272222995758
CID:5410057

N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide
    • インチ: 1S/C11H18N2O3/c1-3-11(15)13(2)7-10(14)12-9-5-4-6-16-8-9/h3,9H,1,4-8H2,2H3,(H,12,14)/t9-/m0/s1
    • InChIKey: MKVPVTHACZOYGJ-VIFPVBQESA-N
    • ほほえんだ: C(N(C)CC(=O)N[C@H]1CCCOC1)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 482.2±45.0 °C(Predicted)
  • 酸性度係数(pKa): 14.22±0.20(Predicted)

N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7530877-0.05g
N-methyl-N-({[(3S)-oxan-3-yl]carbamoyl}methyl)prop-2-enamide
2197750-28-8 95.0%
0.05g
$246.0 2025-03-10

N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide 関連文献

N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamideに関する追加情報

Professional Introduction to N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide (CAS No. 2197750-28-8)

N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide, a compound with the CAS number 2197750-28-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The intricate molecular architecture of this substance, characterized by its 2-oxo and [(3S)-tetrahydro-2H-pyran-3-yl] moieties, positions it as a promising candidate for further investigation in drug discovery and development.

The pharmacological relevance of N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide stems from its ability to interact with biological targets in a highly specific manner. Recent studies have highlighted its potential in modulating enzymatic pathways and signaling cascades that are critical in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The presence of the 3S-tetrahydro-2H-pyran ring system not only contributes to the compound's structural complexity but also enhances its binding affinity to specific protein receptors.

In the realm of medicinal chemistry, the synthesis and optimization of such complex molecules are pivotal for developing novel therapeutic agents. The synthesis of N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, have been employed to ensure the high enantiomeric purity of the final product.

The biological activity of this compound has been extensively evaluated in vitro and in vivo. Preclinical studies have demonstrated its efficacy in inhibiting key enzymes involved in disease pathogenesis. For instance, research indicates that it may interfere with the activity of proteases that are overexpressed in certain cancer cell lines, thereby inhibiting tumor growth and metastasis. Additionally, its interaction with receptors involved in neurotransmission suggests potential applications in treating neurological disorders.

The structural features of N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide also make it an attractive scaffold for structure-based drug design. Computational modeling techniques have been utilized to predict how this compound binds to its target proteins at the atomic level. These insights have guided the design of derivatives with enhanced potency and reduced side effects. The integration of experimental data with computational methods has accelerated the discovery process, leading to more efficient development pipelines.

The potential clinical applications of this compound are vast and span multiple therapeutic areas. In oncology, it has shown promise as an anti-cancer agent by selectively targeting tumor cells while minimizing toxicity to healthy tissues. In neurology, its ability to modulate neurotransmitter levels makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, its anti-inflammatory properties suggest utility in managing autoimmune diseases like rheumatoid arthritis.

The regulatory landscape for new pharmaceutical compounds is stringent, requiring rigorous testing for safety and efficacy before approval for clinical use. N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-yl]amino]ethyl]-2-propenamide is currently undergoing preclinical trials to evaluate its pharmacokinetic profile and long-term effects. These studies are crucial for determining whether it will proceed to human clinical trials and eventually reach the market as a therapeutic agent.

The development of innovative drugs relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The journey from a laboratory compound like N-Methyl-N-[2-oxo-2-[[(3S)-tetrahydro-2H-pyran-3-y]]amino]ethyl]-propenamide (CAS No. 2197750-28-8) to a market-ready drug is a testament to the power of scientific research and technological innovation. Each step in this process contributes valuable knowledge that advances our understanding of disease mechanisms and improves patient outcomes.

The future prospects for N-Methyl-N-[...] are bright, with ongoing research aimed at further optimizing its pharmacological properties. Innovations in synthetic chemistry and drug delivery systems may enhance its bioavailability and target specificity. As our understanding of biology continues to evolve, new therapeutic targets will emerge, providing additional opportunities for this versatile compound.

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